
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
描述
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a hydroxyl group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 4-position.
作用机制
Target of Action
The primary target of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is the dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in the parasite .
Mode of Action
The compound interacts with its target, DHODH, by binding in the active site of the enzyme . This interaction likely inhibits the enzyme’s function, thereby disrupting the parasite’s ability to synthesize pyrimidines
Biochemical Pathways
The inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway . This disruption can have downstream effects on the parasite’s ability to synthesize DNA and RNA, which are crucial for its growth and replication .
Pharmacokinetics
In silico studies suggest that it may have promising binding properties
Result of Action
The inhibition of DHODH by this compound can lead to a disruption in the parasite’s ability to synthesize DNA and RNA . This disruption can inhibit the growth and replication of the parasite, potentially leading to its death .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other drugs or biological molecules, could potentially interact with the compound and alter its action .
生化分析
Biochemical Properties
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. The hydroxyl group at the 5-position and the aldehyde group at the 4-position of the pyrazole ring are crucial for these interactions, as they can form hydrogen bonds and participate in nucleophilic attacks .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, this compound can impact metabolic pathways by inhibiting or activating key enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. Furthermore, the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target molecules. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert atmosphere and low temperatures (2-8°C). Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxicity studies have indicated that high doses of this compound can lead to liver and kidney damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and oxidases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and function. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound’s interaction with specific proteins can affect its subcellular distribution and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with β-ketoesters or β-diketones, followed by oxidation to introduce the aldehyde group. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride in dimethylformamide under reflux conditions can yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the pyrazole ring, followed by functional group modifications to introduce the hydroxyl and aldehyde groups. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
化学反应分析
Types of Reactions
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-hydroxy-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
相似化合物的比较
Similar Compounds
Uniqueness
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group at the 5-position and the aldehyde group at the 4-position provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBCDIZEJNBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449079 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470704-73-5 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde contribute to the performance of the iridium(III) complex in OLED devices?
A1: this compound acts as an ancillary ligand in heteroleptic iridium (Ir) complexes, denoted as L3 in the study. [] These complexes, specifically Ir(ppy)2L3, function as phosphorescent emitters in OLEDs. [] The ancillary ligand plays a crucial role in fine-tuning the photophysical and electrochemical properties of the complex, ultimately influencing the color of emitted light, the efficiency of energy transfer, and the overall device performance. While the study compares three similar ligands, Ir(ppy)2L1, incorporating 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, exhibited the highest photoluminescence quantum yield (ΦPL = 89%) and demonstrated promising current efficiencies in both vacuum-evaporated and solution-processed OLED devices. [] This highlights the impact of subtle structural variations within the ancillary ligand on the overall performance of the emitter.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


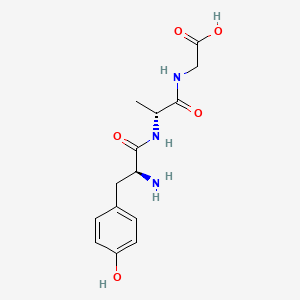
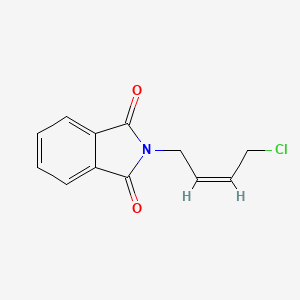

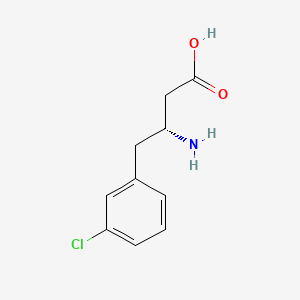
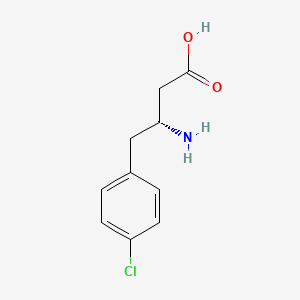

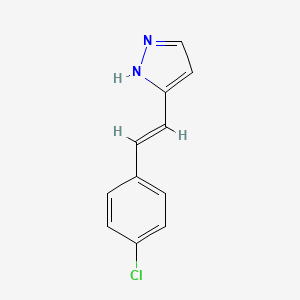


![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)



